molecular formula C10H13NO2 B189069 Glycine, N-(2,6-dimethylphenyl)- CAS No. 103095-36-9

Glycine, N-(2,6-dimethylphenyl)-

Cat. No. B189069
M. Wt: 179.22 g/mol
InChI Key: DMOQHEWCUXULLO-UHFFFAOYSA-N
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Patent
US06646010B2

Procedure details

2,6-Dimethylaniline (6.1 g, 50.4 mmol), and ethyl bromoacetate (8.4 g, 50.4 mmol) were refluxed neat for 10 min. The reaction mixture was cooled to room temperature and poured into dichloromethane (75 mL). A precipitated formed which was collected and triturated with dichloromethane (25 mL). N-(2,6-Dimethylphenyl)glycine hydrobromide salt (1.21 g, 4.6 mmol, 9.0%) was collected as a white crystalline solid. 1H NMR (CD3OD) d 2.48 (s, 6H), 4.29 (s, 2H), 7.00-7.10 (m, 3H).
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Name
N-(2,6-Dimethylphenyl)glycine hydrobromide salt
Quantity
1.21 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC1C=CC=C(C)C=1N.BrCC(OCC)=O.Br.[CH3:18][C:19]1[CH:24]=[CH:23][CH:22]=[C:21]([CH3:25])[C:20]=1[NH:26][CH2:27][C:28]([OH:30])=[O:29]>ClCCl>[CH3:25][C:21]1[CH:22]=[CH:23][CH:24]=[C:19]([CH3:18])[C:20]=1[NH:26][CH2:27][C:28]([OH:30])=[O:29] |f:2.3|

Inputs

Step One
Name
Quantity
6.1 g
Type
reactant
Smiles
CC1=C(N)C(=CC=C1)C
Name
Quantity
8.4 g
Type
reactant
Smiles
BrCC(=O)OCC
Step Two
Name
N-(2,6-Dimethylphenyl)glycine hydrobromide salt
Quantity
1.21 g
Type
reactant
Smiles
Br.CC1=C(C(=CC=C1)C)NCC(=O)O
Step Three
Name
Quantity
75 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A precipitated
CUSTOM
Type
CUSTOM
Details
formed which
CUSTOM
Type
CUSTOM
Details
was collected
CUSTOM
Type
CUSTOM
Details
triturated with dichloromethane (25 mL)

Outcomes

Product
Name
Type
Smiles
CC1=C(C(=CC=C1)C)NCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.